4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine
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Overview
Description
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2O It is characterized by the presence of both chlorine and methyl groups attached to an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with chlorinating agents to introduce chlorine atoms at the desired positions on the ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove chlorine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
- 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine is unique due to the specific positions of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-6-4(8)2-5(9)10-7(6)12-11-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFLHBJXGNYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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